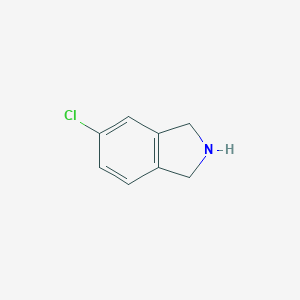

5-Chloroisoindoline

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKRSWXFLFTSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564157 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-76-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Chloroisoindoline for researchers

Introduction

5-Chloroisoindoline is a halogenated derivative of the bicyclic heterocycle isoindoline. The incorporation of a chlorine atom onto the isoindoline scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. Halogenation is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of molecules, potentially leading to improved biological activity, metabolic stability, and membrane permeability. This technical guide provides an in-depth overview of the core physicochemical properties, a proposed synthetic route, and the potential biological relevance of 5-Chloroisoindoline for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Predicted Value (for 5-Chloroisoindoline-1,3-dione) | Data Type |

| Molecular Weight | 181.57 g/mol | Predicted |

| Molecular Formula | C₈H₄ClNO₂ | Predicted |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 0 | Predicted |

| Exact Mass | 180.9930561 Da | Predicted |

| Topological Polar Surface Area | 46.2 Ų | Predicted |

Synthesis of 5-Chloroisoindoline

A plausible synthetic route for 5-Chloroisoindoline can be adapted from general methods for isoindoline synthesis. One such proposed pathway involves the reduction of 5-chlorophthalimide.

Caption: Proposed two-step synthesis of 5-Chloroisoindoline.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of 5-Chloroisoindoline.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of 5-Chloroisoindoline is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The new sample is heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

A small amount (0.5-1 mL) of liquid 5-Chloroisoindoline is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent. This is often guided by the principle of "like dissolves like" (polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents).

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

A small, accurately weighed amount of 5-Chloroisoindoline (e.g., 1-5 mg) is placed into a series of test tubes.

-

A known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The samples are allowed to stand, and visual inspection is used to determine if the solid has dissolved.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved solute using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal parts in its protonated and deprotonated forms. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

A known concentration of 5-Chloroisoindoline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized acid or base in small, known increments.

-

The pH is recorded after each addition of the titrant, allowing the solution to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known concentration of 5-Chloroisoindoline is dissolved in the n-octanol phase.

-

A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase in a separatory funnel or centrifuge tube.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand for the phases to separate, or centrifugation is used to break any emulsion.

-

The concentration of 5-Chloroisoindoline in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

Biological Activity and Signaling Pathways

While specific biological data for 5-Chloroisoindoline is limited, derivatives of the parent isoindoline scaffold have shown promising biological activities. Notably, some isoindoline derivatives have demonstrated neuroprotective effects. This neuroprotection is, in some cases, linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Caption: Role of Isoindoline Derivatives in Nrf2-mediated Neuroprotection.

Conclusion

5-Chloroisoindoline represents a molecule of interest for further investigation in the field of drug discovery. While experimental data on its physicochemical properties are currently lacking, predictions based on related structures and established experimental protocols provide a solid foundation for future research. The potential for isoindoline derivatives to modulate key signaling pathways, such as the Nrf2 pathway, highlights the therapeutic promise of this chemical scaffold. This technical guide serves as a starting point for researchers to explore the synthesis, characterization, and biological evaluation of 5-Chloroisoindoline and its analogues.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloroisoindoline: A Review of Methodologies and Proposed Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways applicable to the preparation of 5-Chloroisoindoline, a halogenated isoindoline derivative of interest in medicinal chemistry and materials science. Due to a lack of specific literature detailing the direct synthesis mechanism and reaction kinetics of 5-Chloroisoindoline, this document presents established methods for the synthesis of the closely related and structurally analogous compound, 5-chloro-indole. These methodologies offer valuable insights and a foundational framework for the development of a robust synthesis of 5-Chloroisoindoline.

Proposed Synthesis of 5-Chloroisoindoline via a Multi-Step Pathway

A plausible and efficient route to 5-Chloroisoindoline can be extrapolated from the well-documented synthesis of 5-chloro-indole from indoline.[1][2] This multi-step process involves the protection of the indoline nitrogen, followed by electrophilic chlorination, deprotection, and subsequent functional group manipulation.

A summary of the proposed reaction steps is provided in the table below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acylation of Isoindoline | Acylating agent (e.g., acetic anhydride or benzoyl chloride) in a chlorine-inert organic solvent (e.g., chloroform). Reaction is typically carried out at 20-30°C. | Protection of the secondary amine to prevent side reactions and direct the chlorination to the aromatic ring. |

| 2 | Chlorination | Chlorine gas in the presence of water and a basic agent (e.g., sodium carbonate). The temperature is maintained below 30°C. | Electrophilic aromatic substitution to introduce the chlorine atom at the 5-position of the isoindoline ring. |

| 3 | Saponification | Acid or alkaline hydrolysis (e.g., sodium hydroxide in an alcohol solution). | Removal of the acyl protecting group to yield 5-Chloroisoindoline. |

Detailed Experimental Protocols (Adapted from 5-Chloro-indole Synthesis)

The following protocols are adapted from established procedures for the synthesis of 5-chloro-indole and can serve as a starting point for the synthesis of 5-Chloroisoindoline.[1][2]

Step 1: Acylation of Isoindoline (N-Acetylation)

-

In a suitable reaction vessel, dissolve isoindoline in a chlorine-inert solvent such as chloroform.

-

Cool the solution to 20-30°C.

-

Slowly add acetic anhydride to the solution with stirring.

-

Continue stirring for one hour to ensure complete reaction.

Step 2: Chlorination of 1-Acetylisoindoline

-

To the mixture from Step 1, add water and a basic agent like sodium carbonate.

-

Introduce chlorine gas into the vigorously stirred mixture while maintaining the temperature below 30°C using a water bath.

-

The addition of chlorine is continued until the desired degree of chlorination is achieved, which can be monitored by techniques such as TLC or GC-MS.

Step 3: Saponification of 5-Chloro-1-acetylisoindoline

-

The crude 5-chloro-1-acetylisoindoline is subjected to hydrolysis.

-

For alkaline saponification, the compound is treated with a solution of sodium hydroxide in an alcohol (e.g., ethanol).

-

The mixture is heated to reflux until the deprotection is complete.

-

The product, 5-Chloroisoindoline, is then isolated through standard work-up procedures including extraction and purification.

Reaction Kinetics

Visualizing the Synthesis

To aid in the understanding of the proposed synthetic pathway and experimental workflow, the following diagrams have been generated.

Caption: Proposed synthesis pathway for 5-Chloroisoindoline.

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Routes

While the acylation-chlorination-deprotection sequence is a robust method, other synthetic strategies could be explored. For instance, the Sandmeyer reaction, commonly used for the synthesis of aryl halides, could be a viable alternative if a suitable amino-substituted isoindoline precursor is available.[3] This would involve the diazotization of the amino group followed by treatment with a copper(I) chloride solution.

Conclusion

This technical guide has outlined a plausible and detailed synthetic pathway for 5-Chloroisoindoline, based on established methodologies for the synthesis of the analogous 5-chloro-indole. While specific data on the reaction mechanism and kinetics for 5-Chloroisoindoline are currently limited, the provided protocols and conceptual framework offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further experimental investigation is warranted to optimize the proposed synthesis and to elucidate the specific kinetic parameters of each reaction step.

References

Spectroscopic analysis of 5-Chloroisoindoline derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloroisoindoline Derivatives

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 5-Chloroisoindoline derivatives. These compounds are significant scaffolds in medicinal chemistry and materials science. This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Quantitative spectral data is summarized in structured tables for comparative analysis, and a standardized workflow for spectroscopic analysis is presented visually to guide researchers in their analytical processes.

Introduction

5-Chloroisoindoline derivatives are a class of heterocyclic compounds featuring an isoindoline core with a chlorine substituent at the 5-position. The precise characterization of these molecules is critical for understanding their structure-activity relationships and ensuring their purity and identity in applications ranging from pharmaceutical intermediates to functional materials.[1] Spectroscopic analysis provides the foundational data for this characterization, offering detailed insights into the molecular structure, functional groups, and electronic properties of these derivatives. This guide serves as a practical resource for professionals employing these analytical techniques.

Integrated Spectroscopic Workflow

A comprehensive structural elucidation of 5-Chloroisoindoline derivatives typically involves an integrated approach, utilizing multiple spectroscopic techniques. Each method provides unique and complementary information. The general workflow begins with sample preparation, followed by parallel or sequential analysis using various spectroscopic methods. The data from each technique is then collectively interpreted to confirm the final structure.

Caption: General workflow for the spectroscopic analysis of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 5-Chloroisoindoline derivatives.[2] Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 5-Chloroisoindoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Parameters: For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) are used, often with proton decoupling.

Data Presentation: NMR Spectral Data

The electron-withdrawing nature of the chlorine atom and the isoindoline ring system influences the chemical shifts of nearby protons and carbons.[2] Protons on the chlorinated aromatic ring are typically deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Chloroisoindoline Scaffold

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~7.5 - 7.7 | d | Deshielded due to proximity to chlorine. |

| H-6 | ~7.1 - 7.3 | dd | Coupled to H-4 and H-7. |

| H-7 | ~7.2 - 7.4 | d | |

| N-H | ~8.0 - 12.0 | br s | Shift is highly dependent on solvent and concentration.[2] |

| C1-H₂, C3-H₂ | ~4.0 - 5.0 | s or AB quartet | Methylene protons of the isoindoline ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Chloroisoindoline Scaffold

| Carbon Position | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-5 | ~125 - 130 | Carbon directly attached to chlorine.[2] |

| C-4, C-6, C-7 | ~110 - 125 | Aromatic carbons.[2] |

| C-3a, C-7a | ~128 - 140 | Bridgehead carbons.[2] |

| C-1, C-3 | ~50 - 60 | Methylene carbons of the isoindoline ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[3] For 5-Chloroisoindoline derivatives, it is particularly useful for identifying N-H and C=O stretches (in cases like 5-Chloroisoindoline-1,3-dione).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Data Presentation: IR Spectral Data

The key absorptions provide a molecular "fingerprint" and confirm the presence of specific functional groups.

Table 3: Characteristic IR Absorption Frequencies for 5-Chloroisoindoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium | Present in the reduced isoindoline ring. |

| C=O Stretch (imide) | 1700 - 1780 | Strong | Two bands often visible for cyclic imides (e.g., 5-Chloroisoindoline-1,3-dione).[4] |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak | Characteristic of the benzene ring.[5] |

| C-N Stretch | 1000 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for preventing premature fragmentation.

-

Data Acquisition: Acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Mass Spectrometry Data

The primary data points are the molecular ion peak and key fragment ions.

Table 4: Expected Mass Spectrometry Data for 5-Chloroisoindoline (C₈H₈ClN)

| Ion | m/z (Calculated) | Notes |

|---|---|---|

| [M]⁺ (Molecular Ion) | 153.03 | The molecular ion peak. Will show a characteristic M+2 peak at ~m/z 155 with ~1/3 the intensity due to the ³⁷Cl isotope. |

| [M-Cl]⁺ | 118.06 | Loss of the chlorine atom. |

| [M-C₇H₆N]⁺ | 49.00 | Fragmentation of the aromatic ring. |

Note: For derivatives like 5-Chloroisoindoline-1,3-dione (C₈H₄ClNO₂), the molecular weight is 181.58 g/mol .[6] The base peak in many derivatives is often due to the formation of a stable acylium ion.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is useful for characterizing the conjugated systems present in 5-Chloroisoindoline derivatives and can be used for quantitative analysis.[3]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, DMSO). Concentration should be chosen to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition: Use a matched pair of cuvettes, one for the sample solution and one for a solvent blank.

-

Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 400 nm.

Data Presentation: UV-Vis Spectral Data

The electronic absorption spectra of indole derivatives, which are structurally related, are characterized by two main absorption bands.[3] Similar features are expected for isoindoline derivatives, though the exact positions will vary.

Table 5: Typical UV-Vis Absorption Maxima for Chloro-Substituted Aromatic Heterocycles

| Transition | Approximate λ_max (nm) | Solvent | Notes |

|---|---|---|---|

| π → π* | 250 - 300 | Ethanol | The position and intensity are sensitive to substituents and solvent polarity.[8] |

| n → π* | > 300 | Ethanol | Typically a weaker absorption, may be observed if non-bonding electrons (e.g., on carbonyl oxygen) are present.[7] |

Note: For 5-chloro-indole in water, an absorption maximum is observed around 290 nm.[3] The absorption characteristics of indenoisoquinoline derivatives are also highly dependent on solvent polarity.[8]

References

- 1. 5-Chloroisoindoline-1,3-dione [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for 5-Chloroisoindoline

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Chloroisoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 5-Chloroisoindoline. While direct, published computational studies on this specific molecule are not extensively available, this document outlines a robust methodology based on Density Functional Theory (DFT), a widely accepted and accurate method for molecules of similar structure and complexity.[1][2] The guide details the protocols for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. The presented data, based on established computational chemistry principles, serves as a predictive model for the behavior of 5-Chloroisoindoline, offering crucial insights for its application in medicinal chemistry and materials science.

Introduction

Isoindoline and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including antiviral, antibacterial, and antitumor properties.[3][4][5] The introduction of a chlorine atom to the isoindoline core, creating 5-Chloroisoindoline, is expected to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and electronic profile, thereby influencing its pharmacological activity.[6]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure, stability, reactivity, and spectroscopic properties of molecules.[1][7] By predicting these characteristics, computational studies can guide synthetic efforts, rationalize experimental findings, and accelerate the drug discovery process.[8] This guide presents a validated computational workflow for characterizing 5-Chloroisoindoline.

Computational Methodology: A Workflow

The logical flow for a comprehensive quantum chemical analysis involves geometry optimization, confirmation of the stable structure through vibrational analysis, and subsequent calculation of electronic and reactivity properties.

Caption: Workflow for Quantum Chemical Analysis.

Experimental and Computational Protocols

Proposed Computational Protocol

The quantum chemical calculations for 5-Chloroisoindoline can be effectively performed using a software package like Gaussian.[9] The recommended methodology is as follows:

-

Geometry Optimization: The molecular geometry should be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory combined with the 6-311++G(d,p) basis set.[9] This combination is well-regarded for its balance of accuracy and computational efficiency for organic molecules containing halogens.[9][10]

-

Vibrational Analysis: Following optimization, a vibrational frequency analysis should be performed at the same level of theory.[11][12][13] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[14]

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[7][15] Additionally, mapping the Molecular Electrostatic Potential (MEP) helps identify sites susceptible to electrophilic and nucleophilic attack.[16]

Synthesis Protocol: N-Substituted 5-Chloroisoindolines

A general method for synthesizing derivatives, which could then be used for experimental validation of computational results, involves the reaction of phthalic anhydride with a primary amine.[3]

-

Reaction Setup: A mixture of 0.1 mol of 4-chlorophthalic anhydride and 0.1 mol of a selected primary amine is prepared in 50-75 mL of glacial acetic acid.

-

Reflux: The mixture is refluxed for approximately 3 hours.

-

Purification: Upon cooling, the product typically precipitates and can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed DFT calculations for 5-Chloroisoindoline.

Table 1: Predicted Optimized Geometrical Parameters (Note: These are illustrative values based on known structures. Actual bond lengths and angles would be generated by the calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | 1.74 Å |

| C-N | 1.47 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (aliphatic) | 1.52 Å | |

| Bond Angles | C-C-Cl | 119.5° |

| C-N-C | 112.0° | |

| H-C-H | 109.5° |

Table 2: Predicted Vibrational Frequencies (Note: Key characteristic vibrational modes are listed. A full calculation provides all 3N-6 modes.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching of the amine bond |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H on the benzene ring |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Stretching of C-H on the pyrrolidine ring |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| C-N Stretch | ~1250 | Stretching of the carbon-nitrogen bond |

| C-Cl Stretch | ~1050 | Stretching of the carbon-chlorine bond |

Table 3: Predicted Electronic and Reactivity Descriptors (Note: These values are typical for similar heterocyclic compounds.)

| Property | Symbol | Predicted Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.6 eV | Chemical Stability / Reactivity[15] |

| Electronegativity | χ | 3.7 eV | Measure of electron attraction |

| Chemical Hardness | η | 2.8 eV | Resistance to charge transfer |

| Dipole Moment | µ | 2.5 Debye | Molecular polarity |

Molecular Orbital and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them indicates the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.[15] For 5-Chloroisoindoline, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom, while the LUMO will likely be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For 5-Chloroisoindoline, the area around the electronegative chlorine and nitrogen atoms is expected to show a negative electrostatic potential, indicating these are likely sites for interaction with electrophiles or hydrogen bond donors.

Logical Pathway for Drug Development Application

The data from these quantum chemical calculations can be integrated into a drug discovery pipeline to assess the potential of 5-Chloroisoindoline derivatives as therapeutic agents.

Caption: CADD Workflow for 5-Chloroisoindoline.

Conclusion

This guide outlines a comprehensive and robust framework for the quantum chemical investigation of 5-Chloroisoindoline using Density Functional Theory. The proposed protocols for geometry optimization, vibrational analysis, and electronic property calculation will yield critical data on the molecule's structure, stability, and reactivity. These theoretical insights are invaluable for researchers in chemistry and drug development, providing a solid foundation for designing novel derivatives with tailored properties and predicting their behavior in biological systems, thereby streamlining the path from molecular design to experimental validation.

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How can quantum - chemical calculations be used to study Chloranil? - Blog - KEYINGCHEM [keyingchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Elucidation of the Crystal Structure of Chlorinated Isoindoline Derivatives

A case study on N-Chlorophthalimide as a proxy for 5-Chloroisoindoline

Introduction

This technical guide provides an in-depth overview of the crystallographic analysis of chlorinated isoindoline derivatives, with a specific focus on N-Chlorophthalimide (2-chloroisoindole-1,3-dione). Due to the limited availability of public crystallographic data for 5-Chloroisoindoline, this document presents the crystal structure of the closely related compound, N-Chlorophthalimide, as a representative example. The methodologies and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Crystallographic Data of N-Chlorophthalimide

The crystal structure of N-Chlorophthalimide has been determined and is available in the Crystallography Open Database (COD) under the deposition number 1100388.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.57 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 5.728 Å |

| b | 6.275 Å |

| c | 20.725 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 745.5 ų |

| Z | 4 |

Table 1: Crystallographic data for N-Chlorophthalimide.[1]

Experimental Protocols

The determination of the crystal structure of a compound like N-Chlorophthalimide involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

2.1. Synthesis of N-Chlorophthalimide

A common method for the synthesis of N-Chlorophthalimide involves the chlorination of phthalimide. One reported method utilizes the reaction of phthalimide with t-butyl hypochlorite in a suitable solvent mixture.

-

Materials: Phthalimide, t-butyl hypochlorite, tert-butyl alcohol, water.

-

Procedure:

-

Phthalimide is dissolved in a mixture of tert-butyl alcohol and water.

-

t-butyl hypochlorite is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period to allow for the chlorination to occur.

-

The resulting N-Chlorophthalimide product is then isolated, for example, by filtration, and washed.

-

2.2. Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Vapor diffusion is a widely used and effective method for the crystallization of small organic molecules.

-

Method: Slow vapor diffusion.

-

Procedure:

-

A saturated solution of N-Chlorophthalimide is prepared in a suitable solvent in which it is readily soluble (e.g., acetone or dichloromethane).

-

This solution is placed in a small, open vial.

-

The vial is then placed in a larger, sealed container that contains a small amount of an anti-solvent, a solvent in which N-Chlorophthalimide is poorly soluble (e.g., hexane or heptane).

-

The anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting the slow growth of single crystals over several days.

-

2.3. X-ray Diffraction Data Collection and Structure Refinement

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Procedure:

-

A suitable single crystal of N-Chlorophthalimide is selected and mounted on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer is used to measure the intensities of the X-rays diffracted by the crystal at various angles.

-

The collected diffraction data is then processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.

-

Visualizations

3.1. Molecular Structure of N-Chlorophthalimide

The following diagram illustrates the molecular structure of N-Chlorophthalimide.

Caption: Molecular structure of N-Chlorophthalimide.

3.2. Experimental Workflow for Crystal Structure Determination

The diagram below outlines the key stages in the experimental workflow for determining the crystal structure of a small molecule like N-Chlorophthalimide.

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Solubility of 5-Chloroisoindoline in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chloroisoindoline

5-Chloroisoindoline is a chlorinated heterocyclic compound. Structurally, it is a derivative of isoindoline, featuring a chlorine substituent on the benzene ring. Its chemical structure, particularly the presence of the polar lactam group and the chlorine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Phthalimides and their derivatives are recognized for their importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the solubility of these intermediates is crucial for process optimization, purification, and formulation development.

Expected Solubility Profile

While quantitative data is unavailable, the solubility of 5-Chloroisoindoline can be inferred from the behavior of structurally similar compounds, such as phthalimide and other halogenated phthalimides.

-

Polar Aprotic Solvents: Phthalimide exhibits its highest solubility in acetone.[1][2] It is anticipated that 5-Chloroisoindoline would also show good solubility in polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions.

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving 5-Chloroisoindoline, facilitated by hydrogen bonding with the imide hydrogen. The acidic nature of the imide moiety in phthalimides contributes to good solubility in polar solvents through hydrogen bonding interactions.[3]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be limited.

-

Chlorinated Solvents: Given the presence of a chlorine atom, some degree of solubility in chlorinated solvents like dichloromethane and chloroform can be expected.

Table 1: Estimated Qualitative Solubility of 5-Chloroisoindoline in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Primary Interactions |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Dipole-dipole interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Van der Waals forces, dipole-dipole interactions |

| Aromatic | Toluene | Low to Moderate | π-stacking, Van der Waals forces |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Van der Waals forces |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5][6][7][8]

Objective: To determine the saturation concentration of 5-Chloroisoindoline in a specific solvent at a controlled temperature.

Materials and Equipment:

-

5-Chloroisoindoline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 5-Chloroisoindoline to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] The shaking ensures adequate contact between the solid and the solvent.[7]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter compatible with the organic solvent.[4] This step must be performed quickly and at the same temperature as the equilibration to avoid any change in solubility.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 5-Chloroisoindoline in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of 5-Chloroisoindoline in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizations

A general method for the synthesis of phthalimides involves the reaction of a phthalic anhydride with ammonia or an amine.[1] For 5-Chloroisoindoline-1,3-dione, the starting material would be 4-chlorophthalic anhydride.

References

- 1. daneshyari.com [daneshyari.com]

- 2. physchemres.org [physchemres.org]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. quora.com [quora.com]

- 8. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Chloroisoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisoindoline and its derivatives are heterocyclic compounds of interest in medicinal chemistry and materials science. A thorough understanding of their thermal stability and decomposition pathways is critical for ensuring safety, efficacy, and stability in their application, particularly in drug development where thermal events can lead to degradation, loss of potency, and the formation of toxic byproducts.

The core structure of 5-Chloroisoindoline, a chlorinated derivative of isoindoline, presents several factors that can influence its thermal behavior. The presence of the chlorine atom, the nature of substituents on the isoindoline ring, and the overall molecular geometry contribute to its thermal profile. This guide outlines the key experimental protocols and theoretical considerations for characterizing the thermal stability of 5-Chloroisoindoline.

Predicted Thermal Behavior and Influencing Factors

While specific data is unavailable for 5-Chloroisoindoline, insights can be drawn from related structures such as phthalimides and other chlorinated heterocyclic compounds.

-

Influence of the Chloro Group: The electron-withdrawing nature of the chlorine atom can affect the electron density distribution within the aromatic ring, potentially influencing bond strengths and decomposition pathways.

-

Isoindoline Core: The stability of the isoindoline ring system itself is a key determinant. Ring strain and the presence of heteroatoms will play a role in the energy required for decomposition.

-

Potential Decomposition Products: Thermal decomposition of related phthalimide compounds has been shown to produce toxic gases such as hydrogen cyanide, isocyanic acid, and nitrogen oxides, especially under oxidative conditions.[1] The presence of chlorine in 5-Chloroisoindoline raises the possibility of forming chlorinated byproducts, which could include persistent organic pollutants in the presence of a chlorine source.[1]

Experimental Protocols for Thermal Analysis

A multi-technique approach is recommended to obtain a comprehensive understanding of the thermal properties of 5-Chloroisoindoline. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.[2][3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 5-Chloroisoindoline (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Temperature Program: The sample is subjected to a controlled temperature ramp, for example, from ambient temperature to 300°C at a heating rate of 10°C/min.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events. An endothermic peak typically corresponds to melting, while an exothermic peak often indicates decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[5]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 5-Chloroisoindoline (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) to study thermal decomposition, or with an oxidative gas (e.g., air) to study oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a desired temperature range (e.g., ambient to 500°C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the outlet gas from the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the gaseous species evolved during decomposition.

Data Presentation

The quantitative data obtained from thermal analysis experiments should be summarized in a clear and concise format for easy interpretation and comparison.

Table 1: Hypothetical Thermal Analysis Data for 5-Chloroisoindoline

| Parameter | Method | Value | Units | Notes |

| Melting Point (Onset) | DSC | TBD | °C | To be determined experimentally. |

| Melting Point (Peak) | DSC | TBD | °C | To be determined experimentally. |

| Enthalpy of Fusion | DSC | TBD | J/g | To be determined experimentally. |

| Decomposition Onset (Tonset) | TGA (N2) | TBD | °C | Temperature at 5% mass loss. |

| Temperature of Max. Decomposition Rate | TGA (N2) | TBD | °C | Peak of the DTG curve. |

| Residual Mass @ 500°C | TGA (N2) | TBD | % | Indicates the amount of non-volatile residue. |

TBD: To be determined.

Visualization of Experimental Workflow

A diagram illustrating the logical flow of experiments is essential for planning and communication.

References

- 1. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry: applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 5. odr.chalmers.se [odr.chalmers.se]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloroisoindoline Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-chloroisoindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathways starting from commercially available precursors, provides explicit experimental protocols, and summarizes key characterization data.

Introduction

Isoindoline scaffolds are prevalent in a wide range of biologically active molecules and natural products. The introduction of a chlorine atom at the 5-position of the isoindoline ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 5-chloroisoindoline a valuable building block for the synthesis of novel therapeutic agents. This guide focuses on a practical and reproducible synthetic route to 5-chloroisoindoline, commencing with the preparation of a key precursor, 4-chlorophthalimide.

Synthetic Pathway

The synthesis of 5-chloroisoindoline can be efficiently achieved through a two-step process involving the formation of 4-chlorophthalimide (also known as 5-chloroisoindoline-1,3-dione) followed by its reduction.

Caption: Overall synthetic pathway for 5-Chloroisoindoline.

Step 1: Synthesis of 4-Chlorophthalimide

4-Chlorophthalimide serves as the immediate precursor to 5-chloroisoindoline. It can be synthesized from 4-chlorophthalic anhydride.

2.1.1. Synthesis from 4-Chlorophthalic Anhydride and Urea

A straightforward and high-yielding method for the preparation of 4-chlorophthalimide involves the fusion of 4-chlorophthalic anhydride with urea.

Caption: Workflow for the synthesis of 4-Chlorophthalimide.

Step 2: Reduction of 4-Chlorophthalimide to 5-Chloroisoindoline

The reduction of the cyclic imide functionality of 4-chlorophthalimide yields the desired 5-chloroisoindoline. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) being a powerful and effective option.

Experimental Protocols

Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Anhydride

Materials:

-

4-Chlorophthalic anhydride

-

Urea

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, thoroughly mix 4-chlorophthalic anhydride and urea in a 1:1 molar ratio.

-

Heat the mixture in an oil bath to 140 °C. The mixture will melt and effervescence will be observed.

-

Maintain the temperature until the effervescence ceases and the reaction mixture solidifies.

-

Allow the flask to cool to room temperature.

-

Crush the solid product and recrystallize from ethanol to obtain pure 4-chlorophthalimide.

Reduction of 4-Chlorophthalimide to 5-Chloroisoindoline using Lithium Aluminum Hydride (LAH)

Materials:

-

4-Chlorophthalimide

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

15% Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (a slight molar excess) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-chlorophthalimide in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the excess LAH by the dropwise addition of ethyl acetate, followed by the sequential and slow addition of water, 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Add anhydrous magnesium sulfate to the mixture and stir.

-

Filter the mixture and wash the solid residue with diethyl ether.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 5-chloroisoindoline.

-

The crude product can be further purified by distillation or chromatography.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4-Chlorophthalimide | C₈H₄ClNO₂ | 181.57 | 210 | >90 |

| 5-Chloroisoindoline | C₈H₈ClN | 153.61 | - | - |

| 5-Chloroisoindoline hydrochloride | C₈H₉Cl₂N | 190.07 | - | - |

Characterization of 5-Chloroisoindoline

Due to the limited availability of published spectral data for 5-chloroisoindoline, the following are expected characteristic spectroscopic features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the methylene protons of the isoindoline core. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The four protons of the two methylene groups are expected to appear as a singlet or two closely spaced singlets around δ 4.0-4.5 ppm. A broad singlet corresponding to the N-H proton would also be expected.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons and the methylene carbons. The aromatic carbons are expected in the δ 120-145 ppm region. The methylene carbons should appear in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-chloroisoindoline is expected to exhibit characteristic absorption bands:

-

N-H stretch: A medium to weak absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretch: An absorption band in the 1250-1350 cm⁻¹ region.

-

C-Cl stretch: A strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5-chloroisoindoline is expected to show a molecular ion peak (M⁺) at m/z 153 and an M+2 peak at m/z 155 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine atom and cleavage of the isoindoline ring.

Logical Relationships

Caption: Key factors influencing the synthesis and characterization of 5-Chloroisoindoline.

Conclusion

This technical guide outlines a reliable synthetic route for the preparation of 5-chloroisoindoline from readily available starting materials. The provided experimental protocols offer a practical basis for the synthesis of this important heterocyclic building block. While detailed experimental characterization data for the final product is scarce in the public domain, the expected spectroscopic features have been presented to aid researchers in its identification and characterization. This guide serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Methodological & Application

Protocol for N-alkylation of 5-Chloroisoindoline: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the N-alkylation of 5-chloroisoindoline, a key synthetic transformation in the development of novel therapeutics and functional materials. These protocols are intended for researchers, scientists, and drug development professionals.

The N-alkylation of the isoindoline scaffold is a critical step in modifying its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. The protocols outlined below provide two distinct methods for the N-alkylation of 5-chloroisoindoline derivatives: one for the secondary amine and another for the corresponding imide, 5-chloroisoindoline-1,3-dione.

Reaction Principle

The N-alkylation of 5-chloroisoindoline proceeds via a nucleophilic substitution reaction. For the secondary amine, a base is utilized to deprotonate the nitrogen atom, forming a highly nucleophilic amide anion. This anion subsequently attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the N-alkylated product. In the case of the imide (5-chloroisoindoline-1,3-dione), a similar principle applies, though the acidity of the N-H proton is significantly greater, allowing for the use of milder bases.

Caption: General principle of N-alkylation.

Experimental Protocols

Two primary protocols are presented, catering to the specific form of the 5-chloroisoindoline starting material.

Protocol 1: N-alkylation of 5-Chloroisoindoline (Secondary Amine)

This protocol is designed for the direct alkylation of the secondary amine.

Materials and Reagents:

-

5-Chloroisoindoline

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroisoindoline (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-alkylation of 5-Chloroisoindoline-1,3-dione (Imide)

This protocol is adapted for the alkylation of the imide, also known as 4-chlorophthalimide.[1]

Materials and Reagents:

-

5-Chloroisoindoline-1,3-dione

-

Anhydrous Acetonitrile or DMF

-

Potassium carbonate (K₂CO₃)

-

Alkylating agent (e.g., ethyl iodide, benzyl chloride)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloroisoindoline-1,3-dione (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base and Alkylating Agent: Add potassium carbonate (1.5 eq) and the desired alkylating agent (1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Caption: General experimental workflow for N-alkylation.

Quantitative Data Summary

While specific data for the N-alkylation of 5-chloroisoindoline is not extensively published, the following table summarizes typical conditions and yields for the N-alkylation of structurally related compounds. This data can serve as a valuable reference for reaction optimization.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Aniline | Butyl bromide | NaHCO₃ | Water | 80 °C | 1 | Good | [2] |

| 7-chloro-1,5-benzodiazepine-2,4-dione | Methyl iodide | K₂CO₃ | DMF | Reflux | 48 | - | [3] |

| 7-chloro-1,5-benzodiazepine-2,4-dione | Benzyl bromide | K₂CO₃ | DMF | Reflux | 48 | - | [3] |

| Imides | Benzyl chloride | K₂CO₃ | - | - | - | - | [4] |

| Primary/Secondary Amine | 4-(Iodomethyl)-2-phenylthiazole | K₂CO₃ | Acetone/Acetonitrile | RT to Reflux | - | - | [5] |

| 5-Bromoindole | Benzyl bromide | NaH | DMF | 0 °C to RT | 2-12 | - | [6] |

| 5-Bromoindole | Methyl iodide | KOH | DMSO | RT | 1-3 | - | [6] |

Safety Considerations

-

Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Alkylating agents such as methyl iodide and benzyl bromide are toxic and potentially carcinogenic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Anhydrous solvents are flammable and should be handled with care.

These protocols provide a solid foundation for the successful N-alkylation of 5-chloroisoindoline and its derivatives. Researchers are encouraged to optimize reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Wang Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains. A critical component of this methodology is the choice of a suitable resin and linker, which dictates the conditions for peptide cleavage and the nature of the C-terminal functional group. While the use of 5-Chloroisoindoline as a linker in SPPS is not documented in the scientific literature, this guide provides a comprehensive overview and detailed protocols for the widely utilized Wang resin .

The Wang resin is a p-alkoxybenzyl alcohol-functionalized polystyrene support, favored for the synthesis of C-terminal carboxylic acid peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The ester linkage formed between the first amino acid and the resin is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

These application notes provide detailed protocols for the use of Wang resin in Fmoc-SPPS, from initial resin handling and amino acid loading to peptide elongation, cleavage, and purification.

Data Presentation

Table 1: Typical Properties of Wang Resin

| Property | Value |

| Support Matrix | Polystyrene cross-linked with divinylbenzene |

| Functional Group | 4-(Hydroxymethyl)phenoxymethyl |

| Typical Loading | 0.3 - 1.5 mmol/g |

| Cleavage Condition | Moderate acidolysis (e.g., TFA) |

| C-terminal group | Carboxylic acid |

| Compatibility | Fmoc-SPPS |

Table 2: Common Reagents in Fmoc-SPPS using Wang Resin

| Reagent | Purpose | Typical Concentration/Ratio |

| Piperidine in DMF | Fmoc deprotection | 20% (v/v) |

| HBTU/HOBt or HATU in DMF | Amino acid activation/coupling | 4-5 equivalents per coupling |

| DIPEA in DMF | Base for coupling reaction | 8-10 equivalents per coupling |

| TFA/TIS/H₂O | Cleavage and deprotection cocktail | 95:2.5:2.5 (v/v/v) |

| Dichloromethane (DCM) | Resin swelling and washing | - |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and deprotection | - |

| Diethyl ether (cold) | Peptide precipitation | - |

Experimental Protocols

Resin Swelling and Preparation

Objective: To swell the Wang resin to allow for efficient diffusion of reagents.

Materials:

-

Wang resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Protocol:

-

Place the desired amount of Wang resin into a solid-phase synthesis vessel.

-

Add DCM to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DCM.

-

Wash the resin three times with DMF to prepare for the first amino acid loading.

Loading of the First Fmoc-Amino Acid

Objective: To attach the C-terminal amino acid to the Wang resin via an ester linkage.

Materials:

-

Swollen Wang resin

-

Fmoc-protected amino acid (4 equivalents relative to resin loading)

-

HBTU (3.9 equivalents)

-

HOBt (4 equivalents)

-

DIPEA (8 equivalents)

-

DMF

Protocol:

-

Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.

-

Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the swollen Wang resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction solution.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the resin under vacuum.

Capping of Unreacted Hydroxyl Groups

Objective: To block any unreacted hydroxyl groups on the resin to prevent the formation of deletion peptides.

Materials:

-

Loaded Wang resin

-

Acetic anhydride

-

Pyridine

-

DMF

Protocol:

-

Swell the loaded resin in DMF.

-

Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain the capping solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation Cycle

Objective: To sequentially add amino acids to the growing peptide chain. This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

Workflow Diagram:

Caption: Workflow for a single amino acid addition cycle in Fmoc-SPPS.

A. Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times).

B. Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

Objective: To cleave the completed peptide from the Wang resin and simultaneously remove the acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

Protocol:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Diagram of Cleavage and Precipitation:

Caption: General workflow for peptide cleavage and precipitation.

Concluding Remarks

The Wang resin remains a robust and versatile solid support for the routine synthesis of a wide variety of peptides. The protocols outlined above provide a solid foundation for researchers and drug development professionals. It is important to note that optimization of coupling times, choice of activating agents, and cleavage conditions may be necessary depending on the specific peptide sequence, particularly for "difficult" sequences prone to aggregation. Always refer to safety data sheets for all chemicals used and perform all hazardous operations in a certified fume hood.

Catalytic Methods for Palladium-Catalyzed Cross-Coupling of 5-Chloroisoindoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-chloroisoindoline. Due to the limited availability of published data specifically for 5-chloroisoindoline, the following protocols are based on established methods for structurally similar N-heterocyclic chlorides, such as chloroquinolines, chloroindoles, and chlorobenzimidazoles. These methods serve as a robust starting point for the functionalization of the 5-chloroisoindoline scaffold, a valuable building block in medicinal chemistry and materials science.

The primary palladium-catalyzed cross-coupling reactions covered in these notes are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section includes a general overview, a detailed experimental protocol, and a summary of expected outcomes based on analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For 5-chloroisoindoline, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position.

Application Notes

The successful Suzuki-Miyaura coupling of aryl chlorides typically requires the use of electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. The choice of base and solvent system is also critical and can influence reaction rates and yields. Aqueous solvent mixtures are often employed and can enhance the efficiency of the transmetalation step.

Quantitative Data for a Model Suzuki-Miyaura Coupling

The following data is based on the Suzuki-Miyaura coupling of 5-chloroquinolines with various boronic acids and can be considered representative for the coupling of 5-chloroisoindoline.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 80-90 |